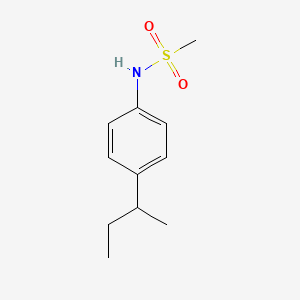![molecular formula C14H14ClNO2S B5008119 4-chloro-N-{2-[(2-furylmethyl)thio]ethyl}benzamide](/img/structure/B5008119.png)
4-chloro-N-{2-[(2-furylmethyl)thio]ethyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-{2-[(2-furylmethyl)thio]ethyl}benzamide is a chemical compound that has been extensively studied in the field of medicinal chemistry. This compound is known for its potential therapeutic applications in treating various diseases. In
Mécanisme D'action
The mechanism of action of 4-chloro-N-{2-[(2-furylmethyl)thio]ethyl}benzamide involves the inhibition of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. It also inhibits the production of certain inflammatory mediators, thereby reducing inflammation. The hypoglycemic effects of this compound are attributed to its ability to increase insulin sensitivity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are varied. This compound has been found to inhibit the growth and proliferation of cancer cells, reduce inflammation, and increase insulin sensitivity. It has also been found to have antioxidant properties that protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-chloro-N-{2-[(2-furylmethyl)thio]ethyl}benzamide in lab experiments is its potential therapeutic applications. This compound has shown promising results in treating various diseases, making it a potential candidate for drug development. However, one of the limitations of using this compound is its toxicity. It has been found to be toxic at high doses, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 4-chloro-N-{2-[(2-furylmethyl)thio]ethyl}benzamide. One potential direction is the development of new derivatives of this compound that may have improved therapeutic properties. Another direction is the study of the pharmacokinetics and pharmacodynamics of this compound, which may help in the development of new drug formulations. Additionally, the study of the molecular mechanisms underlying the therapeutic effects of this compound may provide insights into the development of new drugs for various diseases.
Méthodes De Synthèse
The synthesis of 4-chloro-N-{2-[(2-furylmethyl)thio]ethyl}benzamide involves the reaction of 4-chloro-2-nitrobenzoic acid with 2-(furan-2-ylmethylthio)ethanol in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then reduced using a reducing agent such as zinc dust to obtain the desired compound.
Applications De Recherche Scientifique
4-chloro-N-{2-[(2-furylmethyl)thio]ethyl}benzamide has been extensively studied for its potential therapeutic applications. This compound has shown promising results in the treatment of various diseases such as cancer, inflammation, and diabetes. It has been found to exhibit anti-tumor activity by inhibiting the growth of cancer cells. It also has anti-inflammatory properties that make it a potential candidate for treating inflammatory diseases such as rheumatoid arthritis. Additionally, this compound has been found to have hypoglycemic effects, making it a potential candidate for treating diabetes.
Propriétés
IUPAC Name |
4-chloro-N-[2-(furan-2-ylmethylsulfanyl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2S/c15-12-5-3-11(4-6-12)14(17)16-7-9-19-10-13-2-1-8-18-13/h1-6,8H,7,9-10H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYPNVXBHMJXMTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CSCCNC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{2-[2-(2-allylphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5008036.png)
![N,N'-[1,5-naphthalenediylbis(iminosulfonyl-4,1-phenylene)]diacetamide](/img/structure/B5008044.png)


![11-(4-chlorophenyl)-8-methyl-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5008053.png)

![methyl 4-{[1-(3-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}benzoate](/img/structure/B5008065.png)
![N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-propoxybenzamide](/img/structure/B5008073.png)
![2-chloro-N-{2-[(4-fluorobenzyl)thio]-1,3-benzothiazol-6-yl}benzamide](/img/structure/B5008081.png)

![2-chloro-5-[(3-nitro-2-oxo-2H-chromen-4-yl)amino]benzoic acid](/img/structure/B5008090.png)
![2-[(4-methyl-2-quinolinyl)thio]-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5008116.png)
![2-chloro-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5008125.png)
![2-chloro-N-[1-[(diethylamino)carbonyl]-2-(3-nitrophenyl)vinyl]benzamide](/img/structure/B5008132.png)